molecular formula C17H17N3O3S3 B2785952 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-69-6

4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2785952
M. Wt: 407.52
InChI Key: CTYXGHKKNXEDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of benzothiazole sulfonamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide' involves the reaction of 4-(methylthio)benzo[d]thiazole-2-amine with N,N-dimethylsulfamide followed by the reaction of the resulting product with 4-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amine group.

Starting Materials
4-(methylthio)benzo[d]thiazole-2-amine, N,N-dimethylsulfamide, 4-nitrobenzoyl chloride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate

Reaction
Step 1: 4-(methylthio)benzo[d]thiazole-2-amine is reacted with N,N-dimethylsulfamide in the presence of sodium hydroxide to form 4-(N,N-dimethylsulfamoyl)-4-(methylthio)benzo[d]thiazole-2-amine., Step 2: 4-(N,N-dimethylsulfamoyl)-4-(methylthio)benzo[d]thiazole-2-amine is reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(N,N-dimethylsulfamoyl)-N-(4-nitrobenzoyl)-4-(methylthio)benzo[d]thiazole-2-amine., Step 3: The nitro group in 4-(N,N-dimethylsulfamoyl)-N-(4-nitrobenzoyl)-4-(methylthio)benzo[d]thiazole-2-amine is reduced to an amine group using sodium borohydride in the presence of hydrochloric acid to form 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide., Step 4: The final product is isolated by extraction with ethyl acetate, followed by washing with water and drying over anhydrous sodium sulfate. The product is then recrystallized from methanol to obtain pure 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide.

Mechanism Of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways. 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Furthermore, 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various genes involved in inflammation and cancer.

Biochemical And Physiological Effects

4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities have been extensively studied. However, one limitation of 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is that it may exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide. One potential area of research is the development of 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanisms of action of 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide and to identify its molecular targets. Furthermore, the potential of 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be explored further.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-20(2)26(22,23)12-9-7-11(8-10-12)16(21)19-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYXGHKKNXEDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.